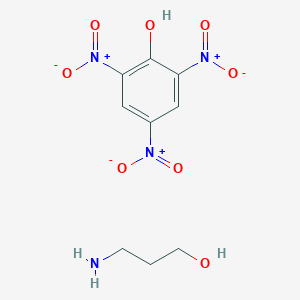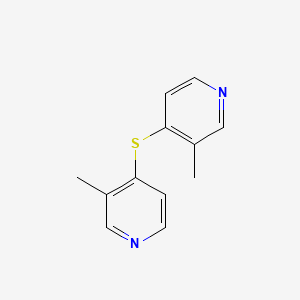![molecular formula C11H11ClO3 B14430094 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 81615-26-1](/img/structure/B14430094.png)
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of methoxy groups and the carbonyl chloride functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy groups into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the carbonyl chloride group, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride exerts its effects involves its ability to interact with various molecular targets. The methoxy groups and carbonyl chloride functionality allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound shares a similar bicyclic structure but lacks the carbonyl chloride group.
(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: This compound has a similar core structure but includes a bromine atom and an amine group.
Uniqueness
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is unique due to the presence of both methoxy groups and a carbonyl chloride functionality. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
81615-26-1 |
|---|---|
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
2,3-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-4-3-6-7(10(9)15-2)5-8(6)11(12)13/h3-4,8H,5H2,1-2H3 |
Clave InChI |
UGVCLPYVJOYPID-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(C2)C(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
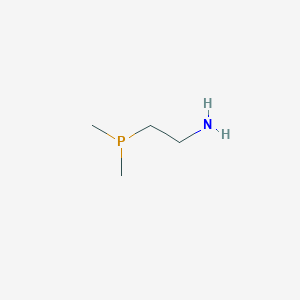
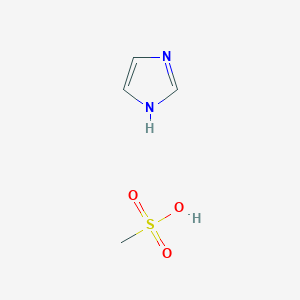
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
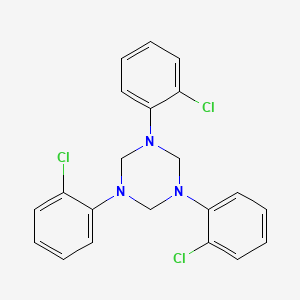
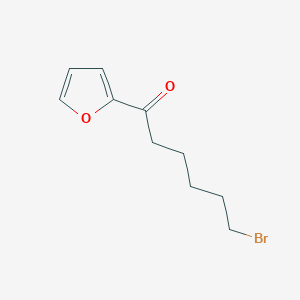
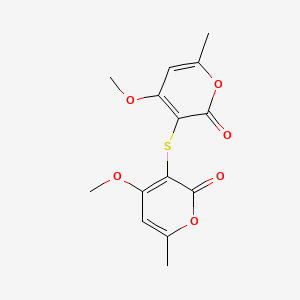

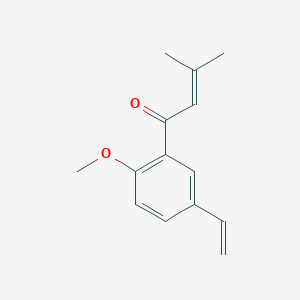
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)

